4-Cyclopropyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
4-Cyclopropyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug development .
Preparation Methods
The synthesis of 4-Cyclopropyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . Industrial production methods may include bulk manufacturing and custom synthesis to meet specific research and development needs .
Chemical Reactions Analysis
4-Cyclopropyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide.
Coupling Reactions: The compound can participate in coupling reactions, such as the Chan-Lam coupling reaction with phenylboronic acids in the presence of copper (II) acetate.
Common reagents used in these reactions include hydrogen peroxide, phenylboronic acids, and copper (II) acetate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclopropyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it acts as a positive allosteric modulator of AMPA receptors, enhancing their activity .
Comparison with Similar Compounds
4-Cyclopropyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared with other similar compounds, such as:
4-Cyclopropyl-7-(3-methoxyphenoxy)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide: This compound has been studied for PET imaging of AMPA receptors.
Thienothiadiazine Dioxides: These compounds are isosteric analogues of benzothiadiazine dioxides and have shown improved activity on AMPA receptors.
The uniqueness of this compound lies in its specific structural modifications, such as the cyclopropyl chain, which enhance its pharmacological properties .
Properties
Molecular Formula |
C10H12N2O2S |
---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
4-cyclopropyl-2,3-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C10H12N2O2S/c13-15(14)10-4-2-1-3-9(10)12(7-11-15)8-5-6-8/h1-4,8,11H,5-7H2 |
InChI Key |
RNCMFTYXIWRXJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CNS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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